molecular formula C7H13ClN2O B2961022 [1-(3-Ethyl-5-isoxazolyl)ethyl]amine hydrochloride CAS No. 1609403-26-0

[1-(3-Ethyl-5-isoxazolyl)ethyl]amine hydrochloride

Cat. No.: B2961022
CAS No.: 1609403-26-0
M. Wt: 176.64
InChI Key: GOROBEMVNCOUFN-UHFFFAOYSA-N
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Description

[1-(3-Ethyl-5-isoxazolyl)ethyl]amine hydrochloride (CAS 1609403-26-0) is a high-purity chemical compound supplied for research and development purposes. With a molecular formula of C 7 H 12 N 2 O·HCl and a molecular weight of 177, this chemical features an amine-functionalized isoxazole core, making it a valuable scaffold in medicinal chemistry . The isoxazole ring is a privileged structure in drug discovery, known for its presence in a wide range of bioactive molecules and marketed drugs . Isoxazole derivatives have demonstrated diverse pharmacological activities, including antiviral (particularly against influenza A viruses), anticancer, anti-inflammatory, antimicrobial, and antidepressant effects . This compound serves as a key synthetic intermediate for researchers developing novel therapeutics in these areas . Its structure is amenable to further chemical modification, facilitating the exploration of structure-activity relationships (SAR) during lead optimization campaigns . Handling and Storage: For prolonged storage, it is recommended to keep the product at -4°C for 1-2 weeks or at -20°C for 1-2 years . Researchers should consult the Safety Data Sheet (SDS) before use and wear appropriate personal protective equipment. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-(3-ethyl-1,2-oxazol-5-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O.ClH/c1-3-6-4-7(5(2)8)10-9-6;/h4-5H,3,8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOROBEMVNCOUFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1)C(C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the (3 + 2) cycloaddition reaction between nitrile oxides and dipolarophiles . This reaction is often catalyzed by metals such as copper (I) or ruthenium (II), although metal-free methods are also being explored to reduce costs and environmental impact .

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for large-scale reactions. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. The final product is typically purified using crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry: In organic synthesis, [1-(3-Ethyl-5-isoxazolyl)ethyl]amine hydrochloride is used as a building block for the synthesis of more complex molecules

Biology: Isoxazole derivatives are known for their antimicrobial, antiviral, and anticancer properties .

Medicine: In medicinal chemistry, this compound can be used in the design of new drugs. Isoxazole derivatives have been explored for their potential as analgesics, anti-inflammatory agents, and central nervous system (CNS) agents .

Industry: In the material science industry, this compound can be used in the synthesis of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of [1-(3-Ethyl-5-isoxazolyl)ethyl]amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, isoxazole derivatives have been shown to interact with TRPM8 channels , which are involved in pain and temperature sensation . This interaction can lead to analgesic effects by modulating calcium ion flow through these channels.

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties of Selected Compounds

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Heterocycle Substituents Key Applications
This compound 1609403-26-0 C₇H₁₂ClN₂O ~186.63 (calculated) Isoxazole 3-Ethyl, 5-ethylamine Pharmaceutical intermediate
[1-(3-Isobutyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride 1039994-46-1 C₈H₁₆ClN₃O 205.685 1,2,4-Oxadiazole 3-Isobutyl, 5-ethylamine Synthetic intermediate
Methyl[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride 1432680-05-1 C₆H₁₀ClN₃O ~191.62 (calculated) 1,2,4-Oxadiazole 3-Methyl, 5-ethylamine R&D applications
[1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethyl]amine hydrochloride 1294446-16-4 C₁₁H₁₆ClNO 213.7 Benzofuran 2-Methyl dihydrobenzofuran Not specified

Key Observations:

Heterocycle Diversity: The target compound’s isoxazole ring (one O, one N) contrasts with 1,2,4-oxadiazoles (two N, one O) in , and 6. Oxadiazoles exhibit higher nitrogen content, enhancing hydrogen-bonding capacity and metabolic stability, which is advantageous in drug design . The benzofuran derivative () incorporates a fused benzene ring, increasing aromaticity and rigidity compared to monocyclic systems .

Substituent Effects :

  • Alkyl Groups : The ethyl substituent in the target compound may enhance lipophilicity compared to methyl () or isobutyl () groups, influencing solubility and membrane permeability .
  • Amine Side Chain : All compounds share an ethylamine moiety, but its position on the heterocycle (e.g., 5-position in isoxazole vs. 5-position in oxadiazole) alters steric interactions and binding affinity .

Molecular Weight and Applications :

  • Lower molecular weight compounds (e.g., : ~191.62 g/mol) may favor CNS penetration, whereas bulkier derivatives (e.g., : 205.685 g/mol) are often optimized for stability in intermediates .

Biological Activity

[1-(3-Ethyl-5-isoxazolyl)ethyl]amine hydrochloride, a compound with potential pharmacological applications, has garnered attention for its biological activity. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound can be classified as an isoxazole derivative, characterized by the presence of an isoxazole ring, which is known for its diverse biological activities. The chemical structure is represented as follows:

  • Chemical Formula : C8_{8}H10_{10}ClN3_{3}O
  • Molecular Weight : 195.64 g/mol
PropertyValue
Melting Point150-152 °C
SolubilitySoluble in water
pHNeutral (7.0)

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of certain neurotransmitter receptors, particularly nicotinic acetylcholine receptors (nAChRs), which play a crucial role in neuronal signaling.

Pharmacological Effects

  • Antidepressant Activity : Studies have shown that compounds similar to this compound exhibit antidepressant-like effects through modulation of nAChRs .
  • Anticancer Properties : Isoxazole derivatives have been evaluated for their anticancer potential. In vitro studies demonstrated that certain derivatives induce apoptosis in cancer cell lines, suggesting a possible therapeutic application in oncology .

Case Study 1: Antidepressant Effects

A study focused on the structure-activity relationship (SAR) of isoxazole derivatives revealed that modifications to the compound enhance its affinity for α4β2-nAChRs, leading to significant antidepressant-like behavior in animal models .

Case Study 2: Anticancer Activity

In another investigation, this compound was tested against various cancer cell lines. The results indicated that the compound exhibited cytotoxic effects, particularly against lung cancer cells (A549), with IC50 values comparable to established chemotherapeutic agents like doxorubicin .

Table 2: Biological Activity Summary

Activity TypeEffectReference
AntidepressantSignificant behavioral improvement in models
AnticancerInduces apoptosis in A549 cells

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